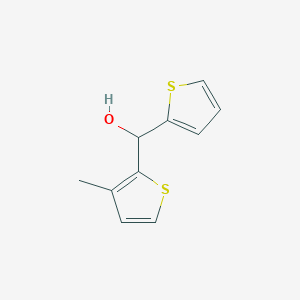
(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and a thiophen ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and thiophen-3-ylmagnesium bromide.
Grignard Reaction: The Grignard reagent (thiophen-3-ylmagnesium bromide) is prepared by reacting magnesium with thiophen-3-yl bromide in anhydrous ether.
Formation of Alcohol: The Grignard reagent is then added to 2,4-dimethoxybenzaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the methoxy or thiophen positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Derivatives with different functional groups at the methoxy or thiophen positions.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.
Industry: The compound's unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is similar to other compounds with phenyl and thiophen moieties, such as:
2,4-Dimethoxybenzaldehyde
Thiophen-3-ylmagnesium bromide
3,4-Dimethoxyphenylacetonitrile
its unique combination of functional groups and structural features sets it apart, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGHNTICFZWIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CSC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














